molecular formula C23H21N5O3S B2611134 N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946381-43-7

N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2611134
CAS No.: 946381-43-7
M. Wt: 447.51
InChI Key: NBWWQDJXYLBENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a complex heterocyclic compound featuring a fused pyrazolo-thiazolo-pyrimidine core. Key structural elements include:

  • Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine backbone: A tricyclic system combining pyrazole, thiazole, and pyrimidine rings.
  • Substituents: A 2-methoxybenzyl group attached to the acetamide nitrogen and a phenyl group at position 1 of the pyrazolo ring.
  • Functional groups: A 4-oxo group on the pyrimidine ring and an acetamide side chain.

Characterization likely employs spectroscopic techniques (e.g., ¹H NMR, IR, mass spectrometry), consistent with practices for structurally similar compounds .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-31-19-10-6-5-7-15(19)12-24-20(29)11-17-14-32-23-26-21-18(22(30)27(17)23)13-25-28(21)16-8-3-2-4-9-16/h2-10,13,17H,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWWQDJXYLBENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables summarizing key findings and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo-pyrimidine core linked to a methoxybenzyl group. Its molecular formula is C25H24N4O5C_{25}H_{24}N_{4}O_{5}, with a molecular weight of 460.48 g/mol. The structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar scaffolds exhibit various biological activities, including:

  • Antiproliferative Effects : Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives to inhibit cancer cell proliferation.
  • Inhibition of Enzymes : These compounds often act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.

Anticancer Activity

A study on phenylpyrazolo[3,4-d]pyrimidine derivatives reported significant antiproliferative effects against various cancer cell lines. For instance, compound 5i demonstrated IC50 values ranging from 0.3 to 24 µM against specific targets such as EGFR and VGFR2. It effectively inhibited tumor growth in MCF-7 models and induced apoptosis in cancer cells .

Enzyme Inhibition

The compound's structural features suggest potential as a cyclooxygenase (COX) inhibitor. Similar compounds have shown significant analgesic and anti-inflammatory activities through COX inhibition . The inhibition of COX enzymes leads to reduced prostaglandin synthesis, which is crucial for managing pain and inflammation.

Data Tables

Activity Target IC50 (µM) Reference
AntiproliferativeEGFR0.3
AntiproliferativeVGFR27.60
COX InhibitionCOX-1/COX-2Variable
Apoptosis InductionMCF-7 Cancer CellsSignificant

Case Studies

  • Phenylpyrazolo[3,4-d]pyrimidine Derivatives : A series of derivatives were synthesized and screened for anticancer activity. Compound 5i was particularly effective in inhibiting cell migration and inducing apoptosis through modulation of cell cycle progression .
  • Cyclooxygenase Inhibitors : Certain derivatives showed promise as dual COX inhibitors with analgesic properties. The structure-activity relationship indicated that specific functional groups were essential for activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Heterocyclic Compounds

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity (if reported)
Target Compound Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine 2-Methoxybenzyl, phenyl, 4-oxo, acetamide Likely involves chloroacetamide coupling (inferred from [3]) Not specified
Benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 7a-c) Benzo[b][1,4]oxazin-3(4H)-one Substituted-phenyl, pyrimidinyl Cs₂CO₃/DMF-mediated coupling with phenyl-1,2,4-oxadiazoles Not evaluated
5-(4-Methoxyphenyl)-pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives (e.g., 8, 9) Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, phenyl, triazole-thiol, or carbohydrazide NaOH-mediated heterocyclization of phenylisothiocyanate intermediates Not specified
Tetrahydropyrimidin-2-yl derivatives (e.g., B12, B13) Tetrahydropyrimidin Sulfamoylphenyl, hydroxyphenyl, oxy/thio linkages Sulfonamide-functionalized synthesis Evaluated (specifics not stated)

Key Observations:

Core Structure Diversity :

  • The target compound’s pyrazolo-thiazolo-pyrimidine core differs significantly from benzo-oxazins and pyrrolo-thiazolo-pyrimidines , which may confer distinct electronic and steric properties.
  • ’s tetrahydropyrimidin derivatives lack fused heteroaromatic systems, reducing structural complexity compared to the target.

The acetamide side chain in the target is structurally analogous to sulfonamide-linked derivatives in , suggesting possible overlap in hydrogen-bonding interactions.

Synthetic Approaches :

  • The target compound’s synthesis likely parallels methods for pyrazolo-pyrimidine derivatives, such as reactions with chloroacetamides under basic conditions .
  • In contrast, benzo-oxazins and pyrrolo-thiazolo-pyrimidines employ Cs₂CO₃/DMF or NaOH-mediated cyclization, highlighting divergent reaction pathways.

Functional and Pharmacological Implications

  • Solubility : The 2-methoxybenzyl group could improve lipophilicity relative to polar sulfonamide derivatives , affecting bioavailability.
  • Reactivity : The 4-oxo group in the target compound may serve as a hydrogen-bond acceptor, similar to carbonyl groups in ’s tetrahydropyrimidins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.